5-氟-L-色氨酸

描述

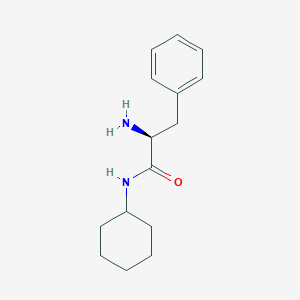

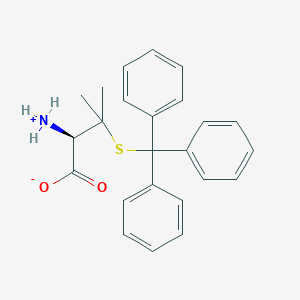

氟色氨酸是氨基酸色氨酸的氟化衍生物。它是一种非蛋白氨基酸,这意味着它在翻译过程中不会被掺入蛋白质。该化合物的特征是色氨酸吲哚环上的一个氢原子被一个氟原子取代。 这种修饰赋予氟色氨酸独特的性质,使其在各种科学研究应用中具有价值 .

科学研究应用

氟色氨酸在科学研究中具有广泛的应用:

作用机制

氟色氨酸的作用机制涉及它与特定分子靶标和途径的相互作用。 例如,它可以作为色氨酸羟化酶和吲哚胺-2,3-双加氧酶等酶的底物类似物,这些酶参与色氨酸代谢 。 氟原子的存在会影响化合物的结合亲和力和反应性,从而为酶机制和代谢途径提供见解 .

生化分析

Biochemical Properties

5-Fluoro-L-tryptophan is incorporated into proteins in normal protein synthesis . It is believed that this is due to malfunctioning enzymes that have had replacements of tryptophan residues by 5-fluoro-L-tryptophan . At least one case is known where 5-fluoro-L-tryptophan substitution leads to significantly greater catalytic activity .

Cellular Effects

5-Fluoro-L-tryptophan is nonspecifically cytotoxic . It is believed that this cytotoxicity is due to malfunctioning enzymes that have had replacements of tryptophan residues by 5-fluoro-L-tryptophan .

Molecular Mechanism

The molecular mechanism of 5-Fluoro-L-tryptophan is believed to be due to its incorporation into proteins in place of tryptophan, which can lead to malfunctioning enzymes . This can result in nonspecific cytotoxicity .

Temporal Effects in Laboratory Settings

It is known that 5-Fluoro-L-tryptophan can be incorporated into proteins in normal protein synthesis .

Dosage Effects in Animal Models

It is known that 5-Fluoro-L-tryptophan is nonspecifically cytotoxic .

Metabolic Pathways

5-Fluoro-L-tryptophan can be used as a substrate analog to study enzyme mechanisms by NMR spectroscopy . It is believed to follow the same metabolic pathways as tryptophan .

Transport and Distribution

It is known that 5-Fluoro-L-tryptophan can be incorporated into proteins in normal protein synthesis .

Subcellular Localization

It is known that 5-Fluoro-L-tryptophan can be incorporated into proteins in normal protein synthesis , suggesting that it may be found wherever these proteins are localized within the cell.

准备方法

合成路线和反应条件

氟色氨酸可以通过几种方法合成。一种常见的方法是氟化色氨酸衍生物。 例如,5-氟色氨酸可以通过使用氟化试剂(如 N-氟苯磺酰亚胺 (NFSI))在特定反应条件下氟化色氨酸来制备 。另一种方法涉及制备用于正电子发射断层扫描 (PET) 示踪剂的 18F 标记的氟色氨酸衍生物。 这涉及使用硼酸酯放射性标记前体和醇增强的 Cu 介导的放射性氟化 .

工业生产方法

氟色氨酸的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。 该过程可能包括通过色谱和结晶进行纯化步骤,以获得所需产品 .

化学反应分析

反应类型

氟色氨酸会发生各种化学反应,包括:

氧化: 氟色氨酸可以被氧化形成相应的氧代衍生物。

还原: 还原反应可以将氟色氨酸转化为其还原形式。

常用试剂和条件

氟色氨酸反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)以及用于取代反应的亲核试剂。 反应条件根据所需产物而异,但通常涉及控制温度和 pH 值 .

主要产品

相似化合物的比较

类似化合物

5-氟色氨酸: 一个氟化衍生物,氟原子位于吲哚环的 5 位.

4-氟色氨酸: 一个氟化衍生物,氟原子位于吲哚环的 4 位.

独特性

氟色氨酸的独特性在于其特定的氟化模式,这赋予了其独特的化学和生物学特性。 与其他氟化色氨酸衍生物相比,氟色氨酸可能表现出不同的反应性、结合亲和力和荧光特性,使其成为特定研究应用的宝贵工具 .

属性

IUPAC Name |

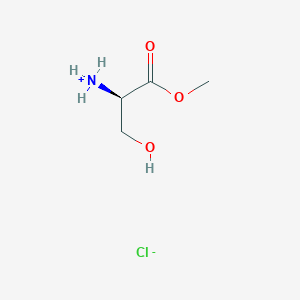

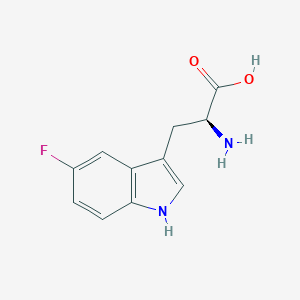

(2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPQIVHQSQUEAJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1F)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501020654 | |

| Record name | L-5-Fluorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16626-02-1 | |

| Record name | 5-Fluorotryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016626021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-fluorotryptophan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03314 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-5-Fluorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUOROTRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17H03VO4KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-Fluoro-L-tryptophan's interaction with tryptophan synthase?

A1: 5-Fluoro-L-tryptophan (5-F-Trp) exhibits intriguing interactions with tryptophan synthase. Research has shown that while the enzyme preferentially binds the naturally occurring L-tryptophan, it also binds 5-fluoro-D-tryptophan more tightly than 5-Fluoro-L-tryptophan. [] Interestingly, tryptophan synthase can catalyze the slow interconversion of D and L isomers of 5-F-Trp, tryptophan, and (3S)-2,3-dihydro-5-fluorotryptophan. This isomerization, while biochemically insignificant in vivo due to its slow rate, provides insights into the enzyme's active site and substrate binding requirements. []

Q2: How is 5-Fluoro-L-tryptophan utilized in studying protein structure and dynamics?

A2: 5-Fluoro-L-tryptophan serves as a valuable tool for studying protein structure and dynamics due to its fluorescent properties. Researchers have employed 5-F-Trp as a substitute for tryptophan in peptides to study their behavior under various conditions. For instance, 5-F-Trp incorporated at the N-terminus of short peptides, in conjunction with a C-terminal quencher molecule, allowed researchers to use Förster resonance energy transfer (sdFRET) and collision-induced fluorescence quenching (CIFQ) to investigate the peptides' response to pH changes. This approach revealed unexpected behavior of charged hexapeptides, challenging conventional understanding of Coulomb repulsion in these systems. []

Q3: Can 5-Fluoro-L-tryptophan be incorporated into proteins expressed in living systems?

A3: Yes, 5-Fluoro-L-tryptophan can be incorporated into proteins expressed in living cells. Studies have successfully demonstrated the incorporation of 5-F-Trp into a glycosylation-deficient mutant of Candida antarctica lipase B (CalB N74D) expressed in Pichia pastoris. By supplementing a P. pastoris strain auxotrophic for aromatic amino acids with 5-F-Trp, researchers achieved residue-specific replacement of tryptophan, confirmed by mass analysis. [] This method enables the production of "fluorous" proteins with potentially altered properties.

Q4: What are the effects of global fluorination on protein properties?

A4: Global fluorination, achieved by incorporating fluorinated amino acids like 5-F-Trp, can impact protein properties. In the case of CalB N74D, global fluorination with 5-F-Trp, along with other fluorinated amino acids, led to changes in secondary structure and a decrease in catalytic activity compared to the non-fluorinated enzyme. Interestingly, the fluorinated variant exhibited improved shelf life of its lipase activity, suggesting a potential advantage for storage of therapeutic proteins. []

Q5: Can 5-Fluoro-L-tryptophan be used to study specific biological processes?

A5: Yes, 5-Fluoro-L-tryptophan can be used as a tool to study specific biological processes. Research using the algae Chlamydomonas reinhardtii demonstrated that a signal derived from a 5-F-Trp-related siRNA molecule could inhibit the synthesis of tryptophan synthase beta subunit (MAA7). This inhibition was observed through increased algal growth in the presence of the prodrug 5-Fluoroindole (5-FI), which is normally converted to the toxic 5-Fluoro-L-tryptophan by MAA7. [] This finding suggests the potential of using 5-F-Trp-related signals for targeted manipulation of gene expression and enzyme activity.

Q6: Are there any studies on the binding of 5-Fluoro-L-tryptophan to specific proteins?

A6: Yes, researchers have investigated the binding of 5-Fluoro-L-tryptophan to specific proteins. One study focused on understanding the interaction between 5-F-Trp and human serum albumin. [] Although the abstract doesn't detail the findings, it highlights the relevance of studying this interaction.

Q7: Can 5-Fluoro-L-tryptophan be used in structural biology studies of complex proteins?

A7: Yes, 5-Fluoro-L-tryptophan shows promise as a tool in structural biology, particularly for complex proteins like the acetylcholine receptor. Researchers successfully incorporated 5-F-Trp into the extracellular domain of the α-subunit of the Torpedo californica acetylcholine receptor expressed in Escherichia coli. [] They utilized 19F NMR spectroscopy to analyze the protein, demonstrating the potential of this technique for studying the structure and function of complex membrane proteins.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。